Product packaging for 3-(3-methyl-1H-pyrazol-1-yl)propanamide(Cat. No.:)

3-(3-methyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B14907117
M. Wt: 153.18 g/mol
InChI Key: PCBGGGQBHKLOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Methyl-1H-pyrazol-1-yl)propanamide is a chemical compound designed for research and development applications, particularly as a versatile building block in medicinal chemistry and materials science. As part of the pyrazole class of heterocycles, which are recognized as privileged scaffolds in drug discovery, this compound serves as a key intermediate for the synthesis of more complex molecules . Pyrazole-containing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities, including potential anti-inflammatory and anticancer properties . In research settings, this propanamide-functionalized pyrazole derivative is primarily valued for its role as a hemilabile ligand in coordination chemistry and catalysis. Similar pyrazole-propanamide compounds have been specifically designed and synthesized to fulfill the specific stereochemical requirements of particular metal-binding sites, making them useful for the construction of novel coordination complexes and organometallic compounds . The crystal structures of analogous compounds reveal that molecules can form extensive three-dimensional networks through intermolecular N—H···N and N—H···O hydrogen bonds, a characteristic that can be exploited in crystal engineering and the development of functional materials . The amide functionality and pyrazole nitrogen atoms provide multiple sites for hydrogen bonding and metal coordination, making this compound a valuable precursor for researchers developing new catalytic systems or investigating molecular recognition. Handling Precautions: Follow standard laboratory safety practices. Refer to the Safety Data Sheet for detailed hazard information. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B14907117 3-(3-methyl-1H-pyrazol-1-yl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-(3-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C7H11N3O/c1-6-2-4-10(9-6)5-3-7(8)11/h2,4H,3,5H2,1H3,(H2,8,11)

InChI Key

PCBGGGQBHKLOTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCC(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 3 Methyl 1h Pyrazol 1 Yl Propanamide and Analogues

Established Synthetic Pathways for the 3-(Pyrazol-1-yl)propanamide Framework

The construction of the 3-(pyrazol-1-yl)propanamide scaffold is primarily achieved through two main strategies: the Aza-Michael addition of pyrazoles to acrylamide (B121943) and the alkylation of pyrazoles with suitable three-carbon electrophilic intermediates.

Aza-Michael Addition Protocols Utilizing Acrylamide

The Aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as a widely employed and efficient method for the synthesis of 3-(pyrazol-1-yl)propanamide derivatives. This reaction involves the nucleophilic attack of the pyrazole (B372694) nitrogen on the β-carbon of acrylamide, typically facilitated by a base.

This methodology has been successfully applied to synthesize a variety of substituted 3-(pyrazol-1-yl)propanamide analogues. For instance, the synthesis of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide and 3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propanamide has been accomplished through the Aza-Michael addition of the corresponding trifluoromethyl-substituted pyrazoles to acrylamide. researchgate.net Similarly, the reaction of 3-(2-pyridyl)pyrazole with acrylamide in the presence of sodium hydroxide (B78521) in N,N'-dimethylformamide (DMF) yields 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide.

The reaction conditions for the Aza-Michael addition can be tailored to the specific substrates. While some reactions proceed under catalyst-free conditions, the use of a base such as sodium hydroxide or potassium carbonate is common to enhance the nucleophilicity of the pyrazole. The choice of solvent can also influence the reaction efficiency, with polar aprotic solvents like DMF being frequently used.

Table 1: Examples of 3-(Pyrazol-1-yl)propanamide Analogues Synthesized via Aza-Michael Addition
Pyrazole ReactantProductReference
5-methyl-3-(trifluoromethyl)-1H-pyrazole3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide researchgate.net
3,5-bis(trifluoromethyl)-1H-pyrazole3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propanamide researchgate.net
3-(2-pyridyl)pyrazole3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide nih.gov

Alkylation Strategies Involving Pyrazole Derivatives and Electrophilic Intermediates

An alternative and versatile approach to the 3-(pyrazol-1-yl)propanamide framework involves the N-alkylation of a pyrazole derivative with an electrophile already containing the propanamide moiety. This method offers the advantage of introducing a pre-functionalized side chain.

A notable example of this strategy is the reaction of pyrazole with ω-chloro-N-propananilide derivatives. turkjps.org In a typical procedure, the pyrazole is treated with a substituted 3-chloropropanamide in the presence of a base like potassium carbonate in a solvent such as DMF under reflux conditions. This results in the formation of N-substituted-3-(1H-pyrazol-1-yl)propanamides. turkjps.org This two-step synthesis first involves the preparation of the ω-chloro-N-propananilide intermediates from a substituted aniline (B41778) and 3-chloropropionyl chloride. turkjps.org

This alkylation approach provides a direct route to derivatives functionalized on the amide nitrogen of the propanamide chain, a topic that will be further explored in section 2.3.2. The choice of the halogen on the propanamide electrophile (e.g., chlorine or bromine) and the reaction conditions can be optimized to achieve high yields.

Regioselective Synthesis and Isomer Control in Pyrazolylpropanamide Formation

When employing unsymmetrically substituted pyrazoles, such as 3-methyl-1H-pyrazole, the formation of two possible regioisomers (N1 and N2 alkylated products) is a critical consideration. The control of regioselectivity is paramount to ensure the synthesis of the desired isomer.

The outcome of the N-alkylation is influenced by a combination of steric and electronic factors of the pyrazole substituents, as well as the nature of the alkylating agent, the base, and the solvent used. Generally, the alkylation of 3-substituted pyrazoles can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles.

In the context of forming 3-(pyrazol-1-yl)propanamides, the reaction of a 3-substituted pyrazole with an electrophile can yield the 3-substituted-1-yl-propanamide or the 5-substituted-1-yl-propanamide isomer. Studies on the N-alkylation of unsymmetrical pyrazoles have shown that the presence of a sterically demanding group at the C3 position can direct the alkylation to the less hindered N1 position. semanticscholar.org Conversely, electronic effects of the substituents can also play a significant role in determining the site of attack.

Recent advancements in catalyst-controlled reactions have offered new avenues for achieving high regioselectivity. For instance, enzymatic alkylation has been shown to provide unprecedented regioselectivity in the N-alkylation of pyrazoles. nih.govresearchgate.net While not yet specifically reported for propanamide derivatives, these methods hold promise for future applications in the regioselective synthesis of complex pyrazolylpropanamides. A novel "strategic atom replacement" approach, converting isothiazoles to N-alkyl pyrazoles, also circumvents the typical regioselectivity challenges associated with direct N-functionalization. nih.gov

Preparation of Substituted 3-(Pyrazol-1-yl)propanamide Derivatives

The pharmacological and coordination properties of 3-(pyrazol-1-yl)propanamides can be finely tuned by introducing various substituents on either the pyrazole ring or the propanamide side chain.

Structural Modifications at the Pyrazolyl Moiety

The introduction of substituents onto the pyrazole ring is a common strategy to modulate the properties of the final compound. This is typically achieved by starting with a pre-substituted pyrazole in the synthesis of the 3-(pyrazol-1-yl)propanamide framework.

A wide array of substituted pyrazoles are commercially available or can be synthesized through established methods, such as the condensation of 1,3-dicarbonyl compounds with hydrazines. This allows for the incorporation of various functional groups, including alkyl, aryl, and electron-withdrawing groups like trifluoromethyl, onto the pyrazole core.

For example, as mentioned earlier, the use of 5-methyl-3-(trifluoromethyl)-1H-pyrazole and 3,5-bis(trifluoromethyl)-1H-pyrazole leads to the corresponding substituted 3-(pyrazol-1-yl)propanamides. researchgate.net Similarly, employing 3-(2-pyridyl)pyrazole results in a propanamide derivative bearing a pyridyl substituent. nih.gov The Vilsmeier-Haack reaction on hydrazones can be used to synthesize 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which can then be further elaborated. nih.gov

Table 2: Examples of Substituents Introduced at the Pyrazolyl Moiety
SubstituentPosition on Pyrazole RingExample CompoundReference
Methyl33-(3-methyl-1H-pyrazol-1-yl)propanamide-
Trifluoromethyl3 and 53-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propanamide researchgate.net
Pyridyl33-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide nih.gov
Aryl33-(3-Aryl-1H-pyrazol-1-yl)propanamide nih.govacs.org

Functionalization on the Propanamide Chain

Modification of the propanamide chain, particularly at the amide nitrogen, provides another avenue for structural diversification. This can be achieved either by using a substituted acrylamide in the Aza-Michael addition or by employing a post-synthesis modification of the primary amide.

The alkylation strategy using ω-chloro-N-propananilides, as described in section 2.1.2, is a direct method for introducing substituents on the amide nitrogen. By varying the substituted aniline used to prepare the electrophile, a library of N-aryl-3-(1H-pyrazol-1-yl)propanamides can be synthesized. turkjps.org For instance, N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide and N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide have been prepared using this approach. turkjps.org

These N-substituted derivatives have been investigated for their potential as selective androgen receptor degraders (SARDs) and pan-antagonists for the treatment of prostate cancer, highlighting the importance of this functionalization strategy in medicinal chemistry. nih.govacs.org

Derivatization at the Amide Nitrogen Atom

The derivatization of the propanamide side chain, specifically at the amide nitrogen atom, allows for the synthesis of a diverse range of analogues with modified properties. A key synthetic route involves the reaction of pyrazole-containing intermediates with substituted anilines to form N-arylpropanamides.

One established method is the reaction of 1H-pyrazole with ω-chloro-N-propananilide intermediates. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), with potassium carbonate (K2CO3) serving as the base, under reflux conditions. turkjps.orgnih.gov This approach has been successfully employed to create a library of N-substituted phenylpropanamides, including those with chloro and methoxy (B1213986) functional groups on the phenyl ring. nih.gov The yields for these reactions vary depending on the specific substituents on the anilide ring. For instance, the synthesis of N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide resulted in a 30% yield, whereas the N-(3-chlorophenyl) analogue was produced in a significantly higher yield of 72%. nih.gov

The table below summarizes the synthesis of various N-substituted 3-(1H-pyrazol-1-yl)propanamide derivatives, highlighting the reactant, yield, and melting point for each compound. nih.gov

Compound NameYield (%)Melting Point (°C)
N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide30102
N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide7276
N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide6288
N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide6696

Another potential strategy for derivatization at a nitrogen atom, although not on the amide itself, involves N-sulfonylation reactions. For example, 5-aminopyrazole derivatives can be reacted with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine (B128534) to produce N-sulfonylated pyrazoles. mdpi.comresearchgate.net This highlights a broader strategy for attaching functional groups to nitrogen atoms within pyrazole-containing scaffolds.

Reaction Optimization and Strategies for Enhanced Synthetic Yields

The primary and most common method for synthesizing 3-(pyrazol-1-yl)propanamides is the Aza-Michael addition of a pyrazole to acrylamide. researchgate.net Optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of base, solvent, reaction temperature, and time.

Studies have shown that the reaction can be effectively carried out by heating a mixture of the desired pyrazole and acrylamide in N,N'-dimethylformamide (DMF) with a base. nih.govnih.govnih.gov Sodium hydroxide is a commonly used base for this transformation. For the synthesis of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide, heating at 333 K for 7 hours in the presence of a sodium hydroxide solution resulted in an 85% yield. nih.gov Similarly, the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide under comparable conditions (NaOH, DMF, 373 K) yielded 54.7% and 64.7% of the products, respectively. nih.govnih.gov

The following table details the reaction conditions and corresponding yields for the synthesis of various 3-(pyrazol-1-yl)propanamide analogues via Aza-Michael addition.

Pyrazole ReactantBaseSolventTemperatureTime (h)Yield (%)Reference
5-methyl-3-phenyl-1H-pyrazoleNaOHDMF333 K785 nih.gov
3-(2-pyridyl)pyrazoleNaOHDMF373 K764.7 nih.gov
3,5-dimethylpyrazole (B48361)NaOHDMF373 K654.7 nih.gov

Broader strategies for enhancing synthetic yields in pyrazole synthesis often focus on green chemistry principles and catalyst efficiency. nih.gov For instance, the choice of base can be critical, with studies indicating that potassium carbonate (K2CO3) can be highly effective. mdpi.com The selection of the catalyst is also a key area of optimization. While the Aza-Michael addition to acrylamide is often performed under basic conditions without a metal catalyst, other pyrazole syntheses have benefited from catalysts like copper(II) triflate (Cu(OTf)2). mdpi.comresearchgate.net Furthermore, increasing the reaction temperature does not always lead to better yields and can sometimes cause a decrease, necessitating careful temperature control. mdpi.com The adoption of eco-friendly and sustainable methods, such as the use of green solvents or solvent-free conditions, represents a modern approach to reaction optimization in pyrazole chemistry. nih.govias.ac.in

Advanced Structural Elucidation and Characterization Techniques

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of a related compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (C₈H₁₃N₃O), the experimentally determined elemental composition shows excellent agreement with the theoretically calculated values, confirming its molecular formula. nih.gov Similar verification would be applied to 3-(3-methyl-1H-pyrazol-1-yl)propanamide (C₇H₁₁N₃O).

ElementCalculated (%) for C₈H₁₃N₃OFound (%) for C₈H₁₃N₃O nih.gov
Carbon (C)57.4257.26
Hydrogen (H)7.787.59
Nitrogen (N)25.1225.18

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In analogous N-propananilide derivatives, the methylene (B1212753) (CH₂) protons of the propanamide chain appear as distinct triplets. turkjps.org The protons neighboring the carbonyl group are typically observed around δ 2.79 - 3.04 ppm, while the methylene protons adjacent to the nitrogen of the pyrazole (B372694) ring are shifted further downfield to δ 4.40 - 4.59 ppm due to the deshielding effect of the heterocyclic ring. turkjps.org For this compound, one would expect to see signals for the pyrazole ring protons, the methyl group protons, and the two methylene groups of the propanamide chain, along with signals for the amide NH₂ protons.

Proton Assignment (Expected)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (on pyrazole)~2.2SingletN/A
-CH₂-C=O~2.8Triplet~6-7
N-CH₂-~4.4Triplet~6-7
H-4 (pyrazole ring)~6.0Doublet~2-3
H-5 (pyrazole ring)~7.4Doublet~2-3
-CONH₂~5.5-7.5Broad SingletN/A

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the carbonyl carbon signal is observed at 194.7 ppm. mdpi.com For an amide, this signal is expected to be further upfield, typically in the range of 170-180 ppm. Signals for the methyl, methylene, and pyrazole ring carbons would also be present in their characteristic regions.

Carbon Assignment (Expected)Chemical Shift (δ, ppm)
CH₃ (on pyrazole)~11
-CH₂-C=O~35
N-CH₂-~48
C-4 (pyrazole ring)~106
C-5 (pyrazole ring)~129
C-3 (pyrazole ring)~148
C=O (amide)~173

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. nih.gov Its chemical shifts are highly sensitive to the local electronic environment, spanning a range of over 800 ppm, which provides excellent signal dispersion. wikipedia.org For a fluorinated analogue, such as one containing a trifluoromethyl (-CF₃) group on the pyrazole ring, ¹⁹F NMR would be essential for characterization. synquestlabs.com This technique can confirm the presence and location of fluorine atoms and provide insights into molecular conformation and interactions through the analysis of coupling constants with neighboring protons (¹H) and carbons (¹³C). rsc.org

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular weight, allowing for the determination of its elemental formula. For related pyrazolyl-propananilide derivatives, mass spectrometry typically identifies the protonated molecular ion peak [M+H]⁺. turkjps.org For this compound, the expected exact mass can be calculated and would be confirmed by HRMS analysis, which would also reveal characteristic fragmentation patterns upon ionization, further corroborating the proposed structure.

ParameterInformation
Molecular FormulaC₇H₁₁N₃O
Calculated Exact Mass153.0902
Expected Ion Peak (ESI+)[M+H]⁺ = 154.0975

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For pyrazole-containing propanamides, characteristic IR absorption bands are observed that confirm the key structural features. turkjps.org The N-H stretching vibrations of the amide group typically appear in the region of 3100-3400 cm⁻¹. The prominent C=O stretch of the amide (Amide I band) is found around 1650-1700 cm⁻¹, while the N-H bend (Amide II band) is observed near 1530-1550 cm⁻¹. turkjps.orgmdpi.com

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
N-H StretchAmide (-CONH₂)3120 - 3380 turkjps.org
C=O Stretch (Amide I)Amide (-CONH₂)1650 - 1700 turkjps.org
N-H Bend (Amide II)Amide (-CONH₂)1530 - 1550 turkjps.org
C=N, C=C StretchPyrazole Ring1570 - 1615 mdpi.com

Based on a comprehensive search of available scientific literature and crystallographic databases, single-crystal X-ray diffraction data for the specific compound This compound is not publicly available.

Therefore, it is not possible to provide the detailed structural analysis requested in the outline, including precision bond lengths, bond angles, torsion angles, and dihedral angles determined through single-crystal X-ray diffraction for this particular molecule.

The generation of the requested article with its specific data tables is contingent on the existence of a published crystal structure for this compound. Without this foundational data, any attempt to provide the specified structural parameters would be speculative and would not meet the required standards of scientific accuracy.

Comprehensive Spectroscopic Analysis

Detailed Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

An FT-IR spectrum of 3-(3-methyl-1H-pyrazol-1-yl)propanamide would be expected to show characteristic absorption bands corresponding to its distinct functional groups. Key vibrational modes would include:

N-H Stretching: The primary amide (-CONH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3100-3500 cm⁻¹.

C-H Stretching: Vibrations from the methyl group, the pyrazole (B372694) ring, and the aliphatic ethyl bridge would appear around 2850-3100 cm⁻¹.

C=O Stretching (Amide I band): A strong, prominent absorption band for the carbonyl group of the amide is expected between 1630 and 1690 cm⁻¹.

N-H Bending (Amide II band): This secondary band for the amide linkage would likely be observed in the 1550-1650 cm⁻¹ range.

C=N and C=C Stretching: The pyrazole ring's double bonds would produce characteristic peaks, typically between 1400 and 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the pyrazole ring is often found around 1290-1350 cm⁻¹.

Without experimental data, a specific data table cannot be generated.

Raman Spectroscopy Applications for Complementary Vibrational Data

Raman spectroscopy would provide complementary information to FT-IR. While polar bonds like C=O and N-H give strong IR signals, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for characterizing the C=C and C=N bonds of the pyrazole ring, providing a more complete vibrational profile of the molecule's backbone.

Advanced Nuclear Magnetic Resonance Spectroscopic Interpretations

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule.

Comprehensive Chemical Shift Analysis and Proton Coupling Patterns

A ¹H NMR spectrum would provide information on the chemical environment of each proton, their integrations corresponding to the number of protons, and splitting patterns (coupling) that reveal adjacent protons. The expected signals would be:

Amide Protons (-CONH₂): A broad singlet corresponding to the two NH₂ protons.

Pyrazole Ring Protons: Two distinct signals, likely doublets, for the protons at the 4- and 5-positions of the pyrazole ring.

Propyl Chain Protons: Two methylene (B1212753) groups (-CH₂-CH₂-) would appear as triplets due to coupling with each other.

Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group attached to the pyrazole ring.

A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the pyrazole ring, the two methylene carbons, and the methyl carbon.

A specific data table of chemical shifts and coupling constants cannot be compiled without access to experimental spectra.

Application of Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be necessary to definitively assign the proton and carbon signals. A COSY spectrum would confirm the connectivity between the protons on the propyl chain, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, confirming the connection of the propyl chain to the pyrazole ring nitrogen and the amide group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the pyrazole ring constitutes the primary chromophore. The spectrum would be expected to show absorption maxima (λ_max) in the ultraviolet region, corresponding to π → π* transitions within the heterocyclic aromatic ring. The exact position and intensity of these absorptions would depend on the solvent used.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. For 3-(3-methyl-1H-pyrazol-1-yl)propanamide, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry and analyzing its electronic properties. uomphysics.net

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional conformation of the molecule. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The accuracy of these theoretical predictions is often validated by comparing them with experimental data obtained from X-ray crystallography of the same or analogous compounds.

For instance, crystallographic studies on similar pyrazole (B372694) derivatives provide experimental parameters that serve as a benchmark. In related structures like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, key bond lengths and angles have been precisely measured. nih.govnih.gov Theoretical calculations for this compound would be expected to yield parameters in close agreement with these experimentally determined values for the common pyrazole and propanamide fragments.

Table 1: Representative Bond Lengths from X-ray Diffraction of Analogous Pyrazole Compounds This table presents data from structurally similar compounds to provide context for expected theoretical values of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyrazole ring not involved in bonding to the propanamide side chain. These sites represent the primary centers for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amide group (N-H) would exhibit the most positive potential, making them the principal sites for nucleophilic interactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive. For pyrazole-based amide derivatives, DFT calculations have been used to determine these energy values. In related compounds, the HOMO-LUMO gap has been found to be significant, suggesting substantial stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the propanamide moiety, particularly the carbonyl group.

Table 2: Calculated HOMO-LUMO Energy Gaps for Analogous Pyrazole Derivatives This table shows representative energy gap values from similar compounds, calculated using DFT methods, to illustrate the expected range for this compound.

The HOMO-LUMO energy gap is also indicative of intramolecular charge transfer (ICT) possibilities within the molecule. A smaller energy gap facilitates the transfer of electrons from the donor part (HOMO) to the acceptor part (LUMO) of the molecule upon photoexcitation. irjweb.com In this compound, the pyrazole ring can act as an electron-donating group, while the carbonyl group of the propanamide functions as an electron-accepting group. The analysis of frontier orbitals can thus reveal potential ICT, which is a key property for applications in materials science and nonlinear optics.

Application of Ab Initio and Semi-Empirical Methods for Complementary Electronic Property Predictions

While DFT is a widely used method, other computational techniques can provide complementary insights. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using empirical parameters. Although computationally more demanding than DFT, they can be useful for cross-validating results.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. This speed allows for the study of larger molecular systems or dynamic simulations. While less accurate than DFT or ab initio methods, they can be effective for initial screenings of molecular properties or for systems where higher-level computations are not feasible. For this compound, these methods could be used for preliminary conformational analysis or to estimate electronic properties that can then be refined using more rigorous DFT calculations.

Theoretical Vibrational Frequency Calculations and Comparative Analysis with Experimental Data

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT methods are commonly used to compute the harmonic vibrational frequencies of a molecule in its optimized geometry. mdpi.com

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. To correct for this, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.961 for B3LYP) to improve agreement with experimental data. mdpi.com A comparison between the scaled theoretical spectrum and the experimental FT-IR spectrum allows for a detailed assignment of the vibrational modes, such as C=O stretching, N-H bending, and C-H vibrations of the pyrazole ring and alkyl chain. researchgate.netderpharmachemica.com This comparative analysis serves as a robust validation of both the optimized molecular structure and the accuracy of the computational method employed. mdpi.comderpharmachemica.com

Table 3: Key Experimental vs. Theoretical Vibrational Frequencies for Related Structures This table highlights typical vibrational modes and their frequencies from experimental data and theoretical calculations on similar molecules, providing a basis for the analysis of this compound.

Exploration of Nonlinear Optical (NLO) Properties through Computational Models

The exploration of nonlinear optical (NLO) properties through computational models is a significant area of research for pyrazole derivatives, driven by their potential applications in optoelectronics and photonics. These studies typically involve the calculation of parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using quantum chemical methods.

For pyrazole-based systems, the presence of donor and acceptor groups, as well as the extent of π-conjugation, are crucial factors influencing their NLO response. While specific data for this compound is not available, studies on other pyrazole derivatives have shown that modifications to the pyrazole ring and its substituents can significantly tune the NLO properties. For instance, the introduction of strong electron-donating or electron-withdrawing groups can enhance the intramolecular charge transfer, leading to larger hyperpolarizability values.

The propanamide group in this compound contains a carbonyl group which can act as a weak electron-withdrawing group, and the pyrazole ring itself can participate in charge delocalization. Computational models, such as those employing DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), are adept at predicting these electronic behaviors. The calculated values for dipole moment, polarizability, and hyperpolarizability would provide a quantitative measure of the NLO response of this molecule. A hypothetical data table based on typical findings for similar pyrazole derivatives is presented below to illustrate the nature of such computational results.

Table 1: Hypothetical Calculated NLO Properties of this compound

Parameter Calculated Value Unit
Dipole Moment (μ) Value Debye
Mean Polarizability (α) Value a.u.

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a computational NLO study. Actual values would require specific DFT calculations for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and the stability of molecules. It examines the interactions between filled and vacant orbitals, providing a quantitative measure of electron delocalization in terms of second-order perturbation theory energy, E(2).

For this compound, NBO analysis would reveal key insights into its electronic structure. The primary interactions contributing to the stability of the molecule would likely involve the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For example, the lone pairs of the pyrazole nitrogen atoms and the amide oxygen could interact with the π* orbitals of the pyrazole ring and the carbonyl group, respectively.

A typical NBO analysis would yield a table of the most significant donor-acceptor interactions. A hypothetical representation of such a table for this compound is provided below.

Table 2: Hypothetical Major Donor-Acceptor Interactions from NBO Analysis of this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N2 π*(N3-C4) Value
LP(1) O1 π*(C6-N4) Value
π(C4-C5) π*(N3-C4) Value

Note: This table is a hypothetical representation. The specific orbitals (e.g., N2, N3, C4, etc.) would correspond to the atom numbering in the computationally optimized structure of the molecule. The E(2) values would quantify the stabilization energy for each interaction.

Coordination Chemistry and Metal Complex Formation

Ligating Ability of 3-(3-methyl-1H-pyrazol-1-yl)propanamide and Its Analogues

The ligating behavior of this compound is dictated by the presence of multiple potential donor atoms, which allows for flexible coordination to metal centers.

Identification of Potential Donor Atoms (Pyrazole Nitrogen, Amide Oxygen) and Coordination Sites

This compound possesses two primary coordination sites: the sp²-hybridized nitrogen atom of the pyrazole (B372694) ring and the oxygen atom of the amide carbonyl group. The lone pair of electrons on the pyrazole nitrogen atom allows it to act as a potent Lewis base, readily coordinating to metal ions. Simultaneously, the carbonyl oxygen of the amide functional group can also donate its lone pair of electrons to a metal center. This dual functionality enables the ligand to act as either a monodentate or a bidentate ligand, leading to the formation of various coordination architectures.

Synthesis and Characterization of Metal Complexes with Pyrazolylpropanamide Ligands

The synthesis of metal complexes with pyrazolylpropanamide ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and crystallographic techniques, including NMR, IR spectroscopy, and single-crystal X-ray diffraction.

Palladium(II) Complexes and Observed Coordination Modes (κN-Monodentate, κN,κO-Chelating)

Palladium(II) complexes of pyrazolylpropanamide ligands have been extensively studied. In the presence of palladium(II) chloride, for instance, ligands such as 3-(pyrazol-1-yl)propanamide (PPA) and its derivatives have been shown to form square planar complexes. Two primary coordination modes have been identified for these ligands with palladium(II):

κN-Monodentate Coordination: In this mode, the ligand coordinates to the palladium center solely through the nitrogen atom of the pyrazole ring. This is a common coordination mode, particularly when the reaction stoichiometry involves two equivalents of the ligand to one equivalent of the palladium salt, resulting in complexes of the type trans-[PdCl₂(L)₂].

κN,κO-Chelating Coordination: This mode involves the coordination of both the pyrazole nitrogen and the amide oxygen to the same metal center, forming a stable chelate ring. While less common for palladium(II) compared to other transition metals, this coordination has been observed and contributes to the structural diversity of these complexes.

Metal IonLigandObserved Coordination ModeResulting Complex Type
Palladium(II)3-(Pyrazol-1-yl)propanamide (PPA) and derivativesκN-Monodentatetrans-[PdCl₂(L)₂]
Palladium(II)Pyrazolylpropanamide derivativesκN,κO-ChelatingChelated complexes

Coordination Behavior with Other Transition Metal Ions

Beyond palladium, pyrazolylpropanamide ligands have been shown to form complexes with a range of other transition metals, including copper(II) and nickel(II). The coordination behavior with these metal ions can differ from that observed with palladium. For instance, with copper(II), both monodentate and chelating coordination modes have been reported, leading to the formation of diverse supramolecular structures through hydrogen bonding. The specific coordination mode adopted is influenced by factors such as the metal ion's coordination preferences, the solvent system, and the presence of counter-ions.

Influence of Substituents on Ligand Electronic Properties and Complexation Behavior

The electronic properties of the pyrazolylpropanamide ligand can be tuned by introducing substituents on the pyrazole ring. These substituents can exert both electronic and steric effects, which in turn influence the ligand's coordination behavior and the properties of the resulting metal complexes.

Electron-donating groups, such as methyl groups, increase the electron density on the pyrazole ring, enhancing the Lewis basicity of the coordinating nitrogen atom. This can lead to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the electron density, potentially weakening the metal-ligand interaction. Steric hindrance from bulky substituents can also play a crucial role in determining the coordination geometry and even the preferred coordination mode of

Supramolecular Chemistry and Intermolecular Interactions

Investigation of Hydrogen Bonding Networks in the Solid State (N-H⋯O, N-H⋯N, O-H⋯O, N-H⋯Cl Interactions)

In the solid state, molecules of pyrazole-containing propanamides are primarily organized through a network of hydrogen bonds. The most significant of these are the N-H⋯O and N-H⋯N interactions. The amide N-H group acts as a hydrogen bond donor, while the amide carbonyl oxygen (C=O) and the sp²-hybridized nitrogen atom of the pyrazole (B372694) ring serve as primary acceptors.

N-H⋯O Interactions: This is a classic and strong hydrogen bond that plays a pivotal role in the formation of primary structural motifs. The amide N-H of one molecule donates a proton to the carbonyl oxygen of a neighboring molecule.

N-H⋯N Interactions: The same amide N-H group can also interact with the nitrogen atom of the pyrazole ring on an adjacent molecule. This interaction, in concert with N-H⋯O bonds, contributes to the formation of more complex, multi-dimensional networks. nih.govnih.gov

In the crystal structure of the analog 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, both N-H⋯O and N-H⋯N hydrogen bonds are observed, with donor-acceptor distances of 2.968 Å and 3.055 Å, respectively, indicating strong interactions that stabilize the crystal lattice. nih.gov For the related compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, these interactions are also key, linking molecules into a robust three-dimensional network. nih.gov

Interactions such as O-H⋯O would only be present in the case of co-crystallization with water or other hydroxyl-containing solvents. Similarly, N-H⋯Cl interactions would arise in hydrochloride salt forms of the compound.

Formation of One-Dimensional Hydrogen-Bonded Structures

The directional and complementary nature of the N-H⋯O and N-H⋯N hydrogen bonds can lead to the formation of one-dimensional (1D) chains. In the case of 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, adjacent molecules are specifically linked by these hydrogen bonds to form a linear chain that propagates along a crystallographic axis. nih.gov This self-assembly into 1D motifs is a common feature in supramolecular chemistry, where molecules are pre-programmed by their functional groups to form extended, ordered arrays. These chains then serve as building blocks for the construction of higher-dimensional 2D or 3D structures through weaker intermolecular forces. nih.govnih.gov

Characterization of Supramolecular Aggregation Patterns (e.g., Chains, Dimers, Extended Networks)

The interplay between different hydrogen bonds gives rise to distinct supramolecular aggregation patterns. Depending on the specific substituents on the pyrazole ring, these patterns can range from simple dimers and linear chains to more intricate three-dimensional networks.

Chains: As discussed, linear chains are a common motif, formed through sequential head-to-tail hydrogen bonding. The analysis of 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide confirms the presence of such chains. nih.govfda.gov

The geometric parameters of these interactions, such as bond lengths and angles, are critical for a complete characterization of the aggregation patterns.

Table 1: Hydrogen-Bond Geometry in an Analogous Compound (3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide) Data provides insight into the typical interactions that would be expected.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O0.862.112.968175
N-H···N0.862.213.055167
Source: Derived from crystallographic data of 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. nih.gov

Role of Amide N-H Moieties as Potent Hydrogen-Bond Donors

The primary amide (-CONH₂) group is a cornerstone of the supramolecular chemistry of 3-(3-methyl-1H-pyrazol-1-yl)propanamide. The two protons on the amide nitrogen are potent hydrogen-bond donors, readily participating in interactions with suitable acceptors like carbonyl oxygens and pyrazole nitrogens. nih.gov The partial positive charge on these hydrogen atoms, resulting from the electron-withdrawing nature of the adjacent carbonyl group, enhances their donor strength.

The ability of the amide N-H moiety to form robust and directional hydrogen bonds is the primary driving force for the self-assembly observed in the solid state of these compounds. It dictates the formation of the chains, dimers, and networks that define the crystal structure. nih.govnih.gov This capacity for strong hydrogen bonding is a well-documented characteristic of primary amides and is fundamental to their role in both chemical and biological systems.

Advanced Chemical Applications and Material Science Perspectives

Utility as Ligands in Catalysis

The presence of multiple nitrogen and oxygen donor atoms in 3-(3-methyl-1H-pyrazol-1-yl)propanamide makes it an attractive candidate for use as a ligand in catalysis. The pyrazole (B372694) moiety provides a robust coordination site, while the propanamide group can offer additional binding interactions, potentially leading to hemilabile behavior that is often beneficial in catalytic cycles.

Potential in Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Pyrazole-based ligands, in particular, have been extensively studied due to their strong σ-donating properties and the ease with which their steric and electronic properties can be tuned. researchgate.net The coordination of this compound to a metal center can influence the electron density at the metal, thereby affecting its catalytic performance in various organic transformations.

Research on related pyrazolylpropanamide compounds, such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, has highlighted their potential as hemilabile ligands. nih.gov This hemilability, where one donor atom of the ligand can reversibly bind and unbind from the metal center, can create a vacant coordination site necessary for substrate activation and product release during a catalytic cycle. While specific studies on the catalytic applications of this compound are not extensively documented, the established catalytic activity of other pyrazole-containing ligands suggests its potential in reactions such as cross-coupling, hydrogenation, and polymerization. researchgate.netnih.gov

The table below summarizes the characteristics of pyrazole-based ligands that underscore their potential in homogeneous catalysis.

Feature of Pyrazole-Based LigandsImplication for Homogeneous Catalysis
Strong σ-donating nitrogen atomsStabilization of metal centers in various oxidation states.
Tunable steric and electronic propertiesFine-tuning of catalyst activity and selectivity.
Potential for hemilabilityFacilitation of substrate coordination and product dissociation.
Robust pyrazole ringHigh thermal and chemical stability of the resulting catalyst.

Exploration of Pyrazole-Based Ligands in Specific Organic Transformations (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base. wikipedia.org While often base-catalyzed, metal complexes can also be employed to promote this transformation, offering potential for enhanced selectivity and milder reaction conditions.

Pyrazole derivatives have been utilized in catalyst systems for Knoevenagel-type reactions. For instance, pyrazolone (B3327878) moieties can undergo a tandem Knoevenagel condensation–Michael addition. nih.gov Although direct catalytic use of a metal complex with this compound as a ligand for the Knoevenagel condensation has not been explicitly reported, the coordination of this ligand to a Lewis acidic metal center could enhance the electrophilicity of the carbonyl substrate, thereby facilitating the nucleophilic attack by the active methylene compound. Furthermore, the basicity of the pyrazole nitrogen atoms could also play a role in activating the active methylene component. Glycine has been shown to catalyze Knoevenagel condensations for the synthesis of pyrazole acryloyl derivatives, highlighting the potential for amino acid-like structures to be involved in such reactions. researchgate.net

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. scispace.com

Design and Construction of Pyrazole-Derived MOFs

The synthesis of a related compound, 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, and its crystal structure reveals the formation of a three-dimensional supramolecular network through hydrogen bonding, demonstrating the structure-directing role of the propanamide group. nih.gov While specific MOFs constructed from this compound are yet to be reported, the principles of MOF design suggest that this ligand could be used to generate novel frameworks with potentially interesting properties.

Investigation of Chirality and Magnetic Properties in MOF Architectures

The incorporation of specific functionalities into the organic linkers of MOFs can impart unique properties to the resulting materials, such as chirality and magnetism.

Chirality: Chiral MOFs are of great interest for applications in enantioselective separation and catalysis. mdpi.comrsc.orgresearchgate.net Chirality in MOFs can be introduced by using chiral organic linkers or through the spontaneous resolution of achiral components into a chiral crystal structure. frontiersin.org Although this compound is an achiral molecule, its coordination to metal centers in a non-centrosymmetric fashion could lead to the formation of a chiral MOF. The conformational flexibility of the propanamide side chain might play a role in directing the assembly of such chiral structures. scite.ai

Magnetic Properties: MOFs constructed from paramagnetic metal ions can exhibit interesting magnetic properties. The organic linker plays a crucial role in mediating the magnetic exchange interactions between the metal centers. nih.govdigitellinc.com Pyrazole ligands have been shown to be effective mediators of magnetic coupling. The distance and orientation of the metal ions, dictated by the geometry of the pyrazole linker, determine the nature and strength of the magnetic interactions. The use of this compound as a linker could lead to MOFs with novel magnetic behaviors, where the propanamide group might influence the magnetic properties through its effect on the crystal packing and the electronic environment of the metal ions. rsc.org

Development of Metalloprotein Mimetics Utilizing Pyrazolylpropanamide Scaffolds

Metalloproteins are essential for a wide range of biological processes, and their active sites often feature complex coordination environments around one or more metal ions. nih.gov The design and synthesis of small molecules that mimic the structure and function of metalloprotein active sites, known as metalloprotein mimetics, is a vibrant area of research in bioinorganic chemistry. researchgate.net

The development of artificial metalloproteins and metalloenzymes can be achieved by incorporating metal-binding sites into native protein scaffolds. researchgate.net Pyrazole-containing ligands are particularly useful in this context due to their resemblance to the imidazole (B134444) side chain of histidine, a common metal-coordinating residue in proteins. The N-donor atoms of the pyrazole ring can effectively mimic the coordination environment of histidine residues.

While the direct use of this compound in metalloprotein mimetics has not been extensively reported, the "pyrazolylpropanamide" scaffold offers a promising platform for the design of such systems. The pyrazole unit can provide the primary coordination to the metal center, while the propanamide tail can be functionalized to introduce secondary coordination sphere interactions, such as hydrogen bonding, which are crucial for tuning the properties of the metal center and mimicking the protein environment. The flexibility of the propanamide chain allows for the precise positioning of functional groups to create a specific microenvironment around the metal ion, akin to that found in natural metalloenzymes. mdpi.com

Impact of Structural Modifications on Chemo-Physical and Functional Properties

The chemical architecture of this compound provides a versatile scaffold for structural modifications. Alterations to the pyrazole ring or the N-propanamide side chain can profoundly influence its chemo-physical characteristics, such as solubility, melting point, and crystal packing, as well as its functional properties for advanced applications. The inherent properties of the pyrazole core, including its aromaticity, tautomerism, and ability to act as both a hydrogen bond donor and acceptor, are highly sensitive to the electronic and steric nature of its substituents. nih.govmdpi.com

Modifications on the Pyrazole Ring

The pyrazole ring is an electron-rich heterocyclic system with distinct nucleophilic (N1, N2, C4) and electrophilic (C3, C5) centers, making it amenable to various substitution reactions. mdpi.com The nature of the substituents—whether they are electron-donating or electron-withdrawing—can modulate the electronic distribution within the ring, thereby altering its acidity, basicity, and interaction with other molecules. nih.govnih.gov

Substitution at the C3-Position: Replacing the C3-methyl group with other alkyl, aryl, or functional groups can significantly impact the molecule's steric and electronic profile. For instance, replacing the methyl group with a larger phenyl group, as seen in the analogue 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide, alters the planarity and introduces potential for π-π stacking interactions, which can affect crystal structure and material properties. nih.gov Introducing electron-withdrawing groups (EWGs) like halogens or a trifluoromethyl group at this position would be expected to increase the acidity of the pyrazole ring's N-H proton (in its tautomeric form) and influence its reactivity. nih.gov Conversely, introducing electron-donating groups (EDGs) like a methoxy (B1213986) group can enhance the basicity of the pyridine-type nitrogen atom. nih.govnih.gov

Substitution at the C4-Position: The C4 position is often targeted for functionalization through electrophilic substitution reactions like halogenation, nitration, or sulfonation. globalresearchonline.net Adding a bulky substituent at C4 can create steric hindrance that influences the conformation of the N-propanamide side chain. The electronic effect of a C4 substituent also directly modulates the ring's properties. An electron-withdrawing group at C4 would decrease the electron density of the ring, potentially impacting its application in organic electronics or as a ligand in coordination chemistry. mdpi.com

Substitution at the C5-Position: Similar to the C3 position, modifications at C5 can have a substantial impact. The interplay between substituents at C3 and C5 is crucial. For example, in 3,5-disubstituted pyrazoles, the relative size and electronic nature of the groups determine the regioselectivity of further reactions. mdpi.com Adding a second methyl group to create 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide results in a molecule where intermolecular N—H⋯N and N—H⋯O hydrogen bonds form a three-dimensional network, a key feature for crystal engineering and material science. nih.gov

Table 1: Predicted Effects of Pyrazole Ring Modifications on Chemo-Physical Properties This interactive table summarizes the expected impact of various substituents on the core properties of the this compound scaffold, based on established principles in pyrazole chemistry.

Modification Position Substituent Type Expected Impact on Acidity/Basicity Potential Effect on Physical Properties
C3 Electron-Withdrawing (e.g., -CF₃, -Cl) Increases ring acidity. nih.gov May increase melting point due to stronger dipole interactions.
C3 Electron-Donating (e.g., -OCH₃) Increases basicity of pyridine-like N. nih.gov May alter solubility in polar solvents.
C3 Bulky/Aryl (e.g., -Phenyl) Steric hindrance may affect planarity. Introduces π-stacking, affecting crystal packing. nih.gov
C4 Halogen (e.g., -Br, -I) Decreases electron density of the ring. Can facilitate hydrophobic interactions and alter reactivity. nih.govglobalresearchonline.net
C5 Alkyl (e.g., -CH₃) Increases electron density. Can enhance solubility in nonpolar solvents and affects crystal network. nih.gov

Modifications on the Propanamide Side Chain

Alterations to the Amide Group: The primary amide (-CONH₂) is a powerful hydrogen-bonding motif. N-alkylation or N-arylation to form secondary or tertiary amides would systematically remove hydrogen bond donors, which would be expected to lower the melting point and change solubility profiles. For example, converting the amide to an N-phenylpropanamide introduces a bulky group that could influence molecular conformation and interactions. turkjps.org Furthermore, replacing the amide with other functional groups, such as an amine (as in 3-(1H-pyrazol-1-yl)propan-1-amine), fundamentally changes the molecule from neutral to basic, drastically altering its chemo-physical and functional properties. broadpharm.com

Changes in the Propyl Linker: Modifying the length of the alkyl chain connecting the pyrazole ring and the amide group can affect the molecule's flexibility. Shortening or lengthening the chain would alter the spatial orientation of the amide group relative to the pyrazole ring, which could be critical in applications like ligand design for metal complexes or in the development of materials with specific conformational requirements.

Table 2: Predicted Effects of Side Chain Modifications on Functional Properties This interactive table outlines the potential functional consequences of modifying the N-propanamide side chain, drawing from research on related heterocyclic compounds.

Modification Type Structural Change Expected Impact on Hydrogen Bonding Potential Functional Application
Amide N-Substitution -CONH₂ → -CONH-Alkyl Reduces H-bond donor capacity. Altered binding affinity in biological systems; modified polymer properties.
Amide N-Substitution -CONH₂ → -CONH-Aryl Reduces H-bond donors; adds steric bulk. Potential for modified inhibitory activity against enzymes. turkjps.org
Functional Group Transformation -CONH₂ → -COOH Changes from H-bond donor/acceptor to acidic H-bond donor. Increased water solubility; utility in forming metal-organic frameworks.
Functional Group Transformation -CONH₂ → -CH₂NH₂ Changes from neutral to basic; primary amine H-bond donor. Acts as a bidentate ligand; building block for larger molecules. broadpharm.com
Linker Length Modification Propyl → Ethyl/Butyl Alters flexibility and distance between functional ends. Fine-tuning of ligand bite angle for coordination chemistry.

Future Research Trajectories

Exploration of Novel and Sustainable Synthetic Pathways for 3-(3-methyl-1H-pyrazol-1-yl)propanamide Derivatives

Future research should prioritize the development of environmentally friendly and efficient methods for synthesizing this compound and its derivatives. A common route to N-pyrazolylpropanamides involves the Michael addition of a pyrazole (B372694) to acrylamide (B121943), often catalyzed by a base. researchgate.net Building upon this, the exploration of greener synthetic strategies is a crucial next step.

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for pyrazole derivatives.

Ultrasonic Irradiation: The use of ultrasound can offer an energy-efficient alternative to conventional heating methods in the synthesis of heterocyclic compounds.

Mechanochemical Methods: Solvent-free or low-solvent mechanochemical approaches, such as ball milling, can enhance the sustainability of the synthesis process.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and more consistent yields, while also improving safety.

Biocatalysis: Employing enzymes as catalysts could provide highly selective and environmentally benign synthetic routes.

The development of one-pot multicomponent reactions would also be a significant advancement, allowing for the synthesis of complex derivatives in a single step, thereby increasing efficiency and reducing waste.

Advanced Spectroscopic and Structural Characterization of Complex Derivatives and Their Assemblies

A thorough understanding of the structural properties of this compound derivatives and their assemblies is fundamental to predicting their behavior and designing new applications. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for routine characterization, future research should employ more advanced methods to probe complex structures.

For instance, in similar N-propananilide derivatives bearing a pyrazole ring, the chemical shifts in ¹H NMR spectra clearly distinguish the methylene (B1212753) protons adjacent to the carbonyl group from those neighboring the pyrazole ring. turkjps.org The amide I and amide II bands in the IR spectra are also characteristic. turkjps.org

Future research directions should include:

Single-Crystal X-ray Diffraction: This technique is invaluable for determining the precise three-dimensional structure of crystalline derivatives and their metal complexes, providing insights into bond lengths, angles, and intermolecular interactions. researchgate.netnih.govnih.gov

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) can be used to elucidate the complex structures of novel derivatives and their supramolecular assemblies.

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular interactions within the crystal structure, providing a deeper understanding of the forces that govern self-assembly. mdpi.com

These advanced characterization studies will be crucial for understanding how molecular structure influences the properties and potential applications of these compounds.

High-Level Computational Modeling for Predictive Understanding of Reactivity and Interaction Mechanisms

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound derivatives, guiding experimental work and accelerating the discovery of new applications.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize molecular geometries, calculate spectroscopic properties (IR, NMR), and determine electronic properties such as HOMO-LUMO energy gaps, which are important for understanding reactivity.

Molecular Docking Simulations: These simulations can predict the binding modes and affinities of derivatives with biological targets, which is particularly relevant for applications in medicinal chemistry.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with other molecules or surfaces over time, which is crucial for understanding their behavior in various environments.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of derivatives with their observed activity, enabling the prediction of the activity of new, unsynthesized compounds.

By combining these computational approaches, researchers can gain a predictive understanding of the structure-property relationships of these compounds, facilitating the rational design of new derivatives with tailored functionalities.

Targeted Design and Synthesis of Derivatives for Specific Coordination Architectures and Supramolecular Assembly

The pyrazole and amide functionalities in this compound make it an excellent ligand for the construction of coordination complexes and supramolecular assemblies. researchgate.netnih.govnih.gov The pyrazole ring can coordinate to metal ions through its nitrogen atoms, while the amide group can participate in hydrogen bonding.

Future research in this area should involve:

Synthesis of Multifunctional Ligands: By introducing additional coordinating groups onto the pyrazole ring or the propanamide side chain, it is possible to create ligands that can form specific coordination geometries with metal ions.

Control of Supramolecular Architecture: The strategic placement of functional groups that can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, will allow for the controlled assembly of molecules into desired one-, two-, or three-dimensional structures.

Design of Metal-Organic Frameworks (MOFs): Derivatives of this compound could serve as organic linkers in the construction of MOFs with potential applications in gas storage, separation, and catalysis.

Self-Assembled Chiral Structures: The incorporation of chiral centers into the derivatives could lead to the formation of self-assembled homochiral dimers and other complex chiral architectures. mdpi.com

The ability to rationally design and synthesize derivatives that form specific, predictable structures is a key step towards the development of advanced materials with tailored properties.

Expanding Applications in Diverse Fields of Catalysis and Advanced Materials Science

The versatile nature of this compound and its derivatives opens up a wide range of potential applications in catalysis and materials science.

Promising avenues for future research include:

Homogeneous Catalysis: Metal complexes of these ligands could be investigated as catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be tuned to optimize catalytic activity and selectivity. Protic pyrazole complexes, in particular, have shown promise in catalysis. mdpi.commdpi.com

Development of Bioactive Compounds: Pyrazole derivatives are known to exhibit a wide range of biological activities. nih.govacs.org Future research could focus on the synthesis and evaluation of derivatives of this compound as potential therapeutic agents.

Luminescent Materials: The incorporation of suitable chromophores into the molecular structure could lead to the development of novel luminescent materials for applications in sensing, imaging, and optoelectronics.

Smart Materials: Derivatives that can respond to external stimuli, such as light, temperature, or pH, could be used to create "smart" materials with switchable properties.

By exploring these diverse applications, the full potential of this compound and its derivatives can be realized, leading to advancements in a variety of scientific and technological fields.

Conclusion

Outlook on the Enduring Academic Relevance and Promising Avenues for Future Inquiry of the Compound and Its Analogues

The academic relevance of pyrazole (B372694) derivatives remains strong due to their proven versatility as scaffolds in drug discovery and materials science. rsc.orgnih.govfrontiersin.org The propanamide side chain, in particular, introduces a functional group capable of forming hydrogen bonds, which is a key interaction in many biological systems and crystal engineering.

Future research into 3-(3-methyl-1H-pyrazol-1-yl)propanamide could be a fruitful endeavor. A primary avenue for inquiry would be its synthesis and complete characterization, including spectroscopic analysis and single-crystal X-ray diffraction to understand its solid-state structure. This would provide a foundational dataset for further exploration.

Investigation into the biological activity of this compound and its analogues is another promising direction. Screening for various pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties, could uncover potential therapeutic applications. nih.gov Given the interest in pyrazole derivatives as ligands, exploring the coordination chemistry of this compound with various metal ions could lead to the development of new catalysts or functional materials. mdpi.comresearchgate.net

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and substituents) and hydrogen-bonding networks. For example, triclinic P1 symmetry with a = 7.7446 Å and b = 8.3517 Å was reported, with N–H⋯N/O interactions forming linear chains .
  • NMR/IR Spectroscopy : ¹H NMR confirms substituent integration (e.g., methyl groups at δ ~2.5 ppm), while IR identifies amide C=O stretches (~1650 cm⁻¹) .

How do intermolecular interactions influence crystal packing and stability?

Advanced Research Focus
Hydrogen bonding and π-π stacking dictate crystallinity. In the title compound:

  • N–H⋯N/O Bonds : Link molecules into 1D chains along the c-axis, with bond lengths of ~2.8–3.0 Å .
  • Coplanarity : Pyrazole and pyridine rings exhibit near-planar alignment (dihedral angle = 1.87°), enhancing π-π interactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) can correlate packing efficiency with melting points (e.g., mp: 427 K) .

How should researchers address discrepancies in experimental vs. theoretical elemental analysis data?

Basic Research Focus
Discrepancies (e.g., calculated C: 61.10% vs. experimental C: 60.03%) require:

  • Sample Purity : Verify via HPLC or TLC; impurities (e.g., unreacted acrylamide) skew results.
  • Alternative Techniques : Use high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation.
  • Hygroscopicity : Account for moisture absorption during elemental analysis.

What strategies analyze electronic effects of pyrazole substituents on reactivity?

Q. Advanced Research Focus

  • DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient regions for electrophilic substitution .
  • Hammett Constants : Correlate substituent electronic effects (e.g., methyl groups as electron donors) with reaction rates in SNAr mechanisms.
  • Kinetic Studies : Monitor substituent impact via Arrhenius plots in model reactions.

What steps ensure high-purity recrystallization for structural analysis?

Q. Basic Research Focus

  • Solvent Selection : Ethanol is preferred for moderate polarity and volatility .
  • Temperature Gradients : Slow cooling (0.5 K/min) promotes large, defect-free crystals.
  • Seed Crystals : Introduce microcrystals to control nucleation during supersaturation.

How can this compound act as a ligand in coordination chemistry?

Advanced Research Focus
The pyrazole ring’s N-donor sites enable metal coordination:

  • Binding Modes : Monodentate (via pyrazole-N) or bridging (via amide-O).
  • Metal Selectivity : Transition metals (e.g., Cu²⁺, Zn²⁺) favor square-planar/tetrahedral geometries, detectable via UV-Vis and EPR spectroscopy .
  • Ligand Design : Modify the propanamide chain to tune steric/electronic effects for catalytic applications (e.g., Suzuki coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.